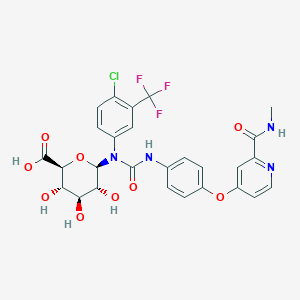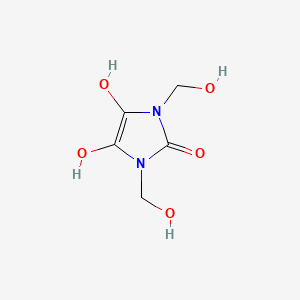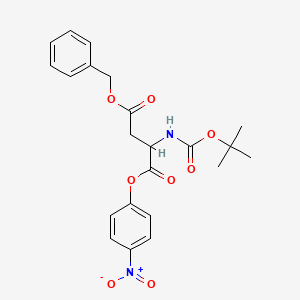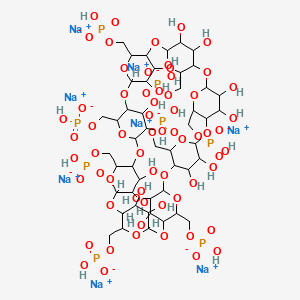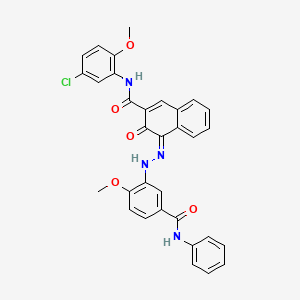![molecular formula C20H32O4 B13402027 7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13402027.png)
7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid is a complex organic compound with significant relevance in various scientific fields. This compound is known for its intricate structure, which includes a cyclopentyl ring, a hydroxyoctenyl side chain, and a heptenoic acid moiety. It is a derivative of prostaglandins, which are lipid compounds that perform hormone-like functions in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of cyclopentane derivatives and octenyl alcohols. The reaction conditions often require the presence of catalysts, such as palladium or platinum, and may involve hydrogenation or oxidation steps .
Industrial Production Methods
Industrial production of this compound is usually carried out in large-scale chemical reactors. The process involves stringent control of temperature, pressure, and pH to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride to convert carbonyl groups back to hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols .
Scientific Research Applications
7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound is studied for its role in cellular signaling pathways and its effects on various biological processes.
Medicine: It has potential therapeutic applications, particularly in the treatment of inflammatory conditions and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid involves its interaction with specific molecular targets in the body. It primarily acts on prostaglandin receptors, modulating various physiological responses such as inflammation, pain, and vasodilation. The compound’s effects are mediated through the activation of G-protein coupled receptors and subsequent signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E2: Similar in structure but with different functional groups, leading to distinct biological activities.
Prostaglandin F2α: Another related compound with unique physiological effects, particularly in reproductive health.
Bimatoprost: A synthetic analog used in the treatment of glaucoma and ocular hypertension.
Uniqueness
7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to modulate multiple signaling pathways makes it a valuable compound in both research and therapeutic contexts .
Properties
IUPAC Name |
7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-18,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHZICXYLKQMKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
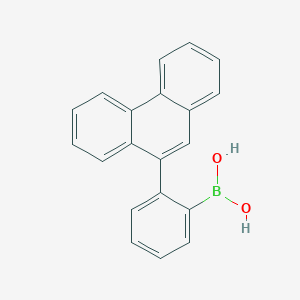
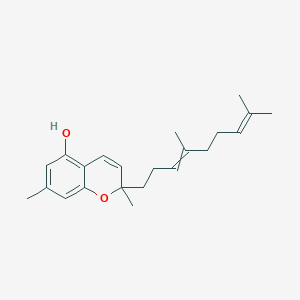
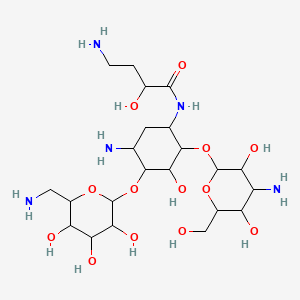
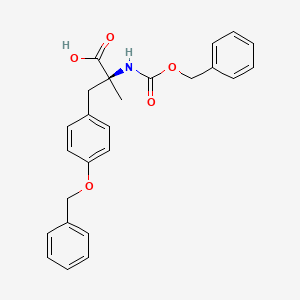
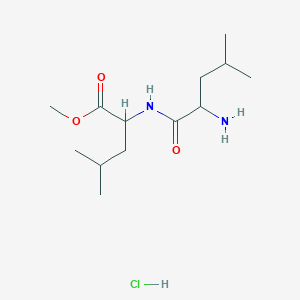

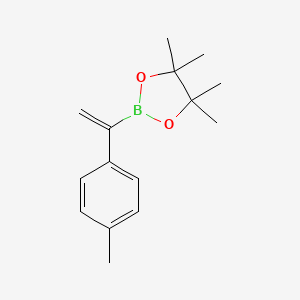
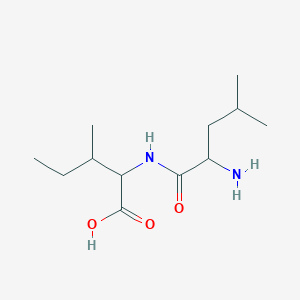
![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate,2,2,2-trifluoroacetic acid](/img/structure/B13402000.png)
